2.3-Unit Basicity Suppression vs. Carbocyclic Bridged-Piperidine Analog
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold in the target compound exhibits a predicted pKa of 9.12±0.20, compared to 11.44±0.20 for the all-carbon 2-azabicyclo[2.2.1]heptane analog . This 2.32-unit reduction in basicity shifts the protonation equilibrium at physiological pH (7.4) from >99.9% protonated (carbon analog) to ~98% protonated (oxygen analog), thereby reducing the fraction of permanent cation available for non-specific ionic interactions with phospholipid headgroups and off-target channels such as hERG.
| Evidence Dimension | Basicity (acid dissociation constant, pKa) |
|---|---|
| Target Compound Data | pKa = 9.12 ± 0.20 (predicted) for the 2-oxa-5-azabicyclo[2.2.1]heptane core |
| Comparator Or Baseline | 2-Azabicyclo[2.2.1]heptane: pKa = 11.44 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa = -2.32 log units |
| Conditions | In silico prediction (ACD/Labs algorithm) under standard conditions |
Why This Matters
Lower basicity reduces pH-dependent ion trapping and potential hERG-related cardiotoxicity, making this scaffold preferable for CNS and oral drug candidate development where reducing off-target cation interactions is critical .
